(+)-Fenchone

Olfactory neuroscience Chiral perception Fragrance formulation

Procure enantiopure (+)-fenchone (CAS 4695-62-9) for applications where stereochemistry dictates outcome. Unlike racemic or (−)-fenchone, (+)-fenchone is the validated olfactory neuroscience tool compound—squirrel monkeys discriminate enantiomers while humans cannot, enabling cross-species receptor studies. For fragrance formulations, choose (+)-fenchone when the camphoraceous base note is desired without off-notes from oxime derivatization. Insist on enantiopure material to ensure experimental reproducibility and sensory fidelity. Standard purity: ≥98%.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 4695-62-9
Cat. No. B1227562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Fenchone
CAS4695-62-9
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)(C1=O)C)C
InChIInChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1
InChIKeyLHXDLQBQYFFVNW-XCBNKYQSSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in propylene glycol, vegetable oils;  Insoluble in water
Soluble (in ethanol)

(+)-Fenchone (CAS 4695-62-9): Chiral Bicyclic Monoterpene Ketone for Procurement in Olfactory, Antimicrobial, and Synthetic Applications


(+)-Fenchone (CAS 4695-62-9), also known as (1S,4R)-fenchone or D-fenchone, is a chiral bicyclic monoterpene ketone with molecular formula C10H16O and molecular weight 152.24 g/mol [1]. The compound exists as a colorless to pale yellow oily liquid at room temperature with a density of 0.945–0.948 g/mL at 20°C, a boiling point of 63–65°C at 13 mmHg, and a melting point of 5–7°C . (+)-Fenchone occurs naturally in fennel seed oil (Foeniculum vulgare Mill.) and Lavandula stoechas oil, whereas its enantiomer (−)-fenchone (CAS 7787-20-4) is found in cedar leaf oil (Thuja occidentalis) and wormwood [2]. The compound is characterized by its camphor-like odor profile and is employed across fragrance formulation, antimicrobial research, and as a chiral building block in asymmetric synthesis [3].

Why (+)-Fenchone Procurement Cannot Default to Racemic Mixtures or (−)-Enantiomer Substitution: Chirality-Dependent Differentiation Evidence


The procurement of (+)-fenchone versus its (−)-enantiomer or racemic (±)-fenchone is non-interchangeable due to chirality-dependent differences in olfactory perception across species, antimicrobial efficacy, and synthetic derivatization outcomes. In primate olfactory studies, squirrel monkeys successfully discriminate between (+)- and (−)-fenchone, whereas humans cannot [1]. Antimicrobial assays reveal that (−)-fenchone exhibits potent anti-Candida activity (MIC90 = 8 μg/mL) [2], while racemic fenchone demonstrates substantially higher MIC values against E. coli (8.3 mg/mL) [3]. Furthermore, oxime ether derivatives synthesized from (+)-fenchone versus (−)-fenchone yield distinct odor profiles—ranging from onion-like to floral/woody—with divergent commercial fragrance utility [4]. These quantifiable differences demonstrate that substitution across stereoisomers compromises experimental reproducibility, sensory outcomes, and biological activity profiles.

Quantitative Differentiation Evidence: (+)-Fenchone vs. (−)-Fenchone, Racemic Mixtures, and Structural Analogs


Species-Specific Enantioselective Olfactory Discrimination: (+)-Fenchone vs. (−)-Fenchone

In a forced-choice triangular test with 20 human subjects, the enantiomeric pair of (+)-fenchone and (−)-fenchone could not be significantly discriminated by humans as a group [1]. In contrast, six squirrel monkeys subjected to a conditioning paradigm successfully discriminated between (+)- and (−)-fenchone, alongside only three other enantiomer pairs (α-pinene, carvone, limonene) out of ten tested [1]. This cross-species divergence in enantioselective perception is unique to fenchone among the tested terpenoid ketones—camphor, for instance, was not discriminated by either species [1]. Additionally, in subterranean mole rats (Spalax ehrenbergi), females exhibited attraction specifically to (−)-fenchone odor, whereas (+)-fenchone elicited no preference [2]. This species- and enantiomer-specific behavioral response provides a unique experimental tool not replicable with the racemic mixture or the alternative enantiomer alone.

Olfactory neuroscience Chiral perception Fragrance formulation

Antimicrobial Efficacy: (−)-Fenchone vs. Racemic Fenchone Differential Activity Profile

A 2024 study evaluating (−)-fenchone against oral Candida albicans reported an MIC90 of 8 μg/mL and an MFC of 16 μg/mL, demonstrating predominantly fungicidal activity [1]. Notably, (−)-fenchone retained activity against miconazole-resistant C. albicans isolates, indicating utility against drug-resistant fungal strains [1]. In contrast, a 2022 study on racemic (±)-fenchone reported substantially higher MIC/MFC values against C. albicans of 41.6 ± 14.4 mg/mL / 83.3 ± 28.8 mg/mL [2]. The approximately 5,200-fold higher potency of (−)-fenchone (8 μg/mL = 0.008 mg/mL vs. 41.6 mg/mL) suggests enantiomer-specific antifungal mechanisms. Additionally, (−)-fenchone demonstrated low hemolytic activity only at concentrations exceeding MIC×10 [1], whereas racemic fenchone showed in silico-predicted moderate CYP inhibition with bioavailability score of 0.55 and BBB permeation positive [2]. These differential efficacy and toxicity profiles confirm that (−)-fenchone and racemic fenchone are not interchangeable for antimicrobial applications.

Antifungal Oral candidiasis Antimicrobial resistance

Wound Healing Efficacy: Fenchone vs. Limonene Head-to-Head in Rat Excisional Model

In a direct comparative study using a rat excisional cutaneous wound model, fenchone and limonene (both Foeniculum vulgare essential oil constituents) were applied topically once daily for 10 days [1]. At day 6 post-wounding, limonene-treated wounds demonstrated significantly better wound contraction compared to untreated controls, whereas fenchone alone did not achieve statistical significance at this earlier time point [1]. By day 10, both fenchone- and limonene-treated groups exhibited significant increases in wound contraction and re-epithelialization compared to the sham (olive oil) group [1]. Notably, the fenchone-alone group and the fenchone + limonene combination group scored significantly higher than the untreated control group, but the difference was not statistically significant when compared to the olive oil vehicle-treated group, indicating a more modest effect relative to limonene's earlier and vehicle-adjusted efficacy [1]. Histological assessments revealed that both compounds increased collagen synthesis and decreased inflammatory cell infiltration during wound healing [1].

Wound healing Dermatology In vivo pharmacology

Enantioselective Catalytic Derivatization: (−)-Fenchone vs. (+)-Camphor as Chiral Scaffolds

Chiral β-hydroxy oxazolines derived from (−)-fenchone and (+)-camphor were synthesized via a one-step method and evaluated as catalysts for the enantioselective addition of diethylzinc to aromatic aldehydes [1]. Both (−)-fenchone-derived and (+)-camphor-derived ligands showed good catalytic activity, leading to the R-enantiomer of chiral secondary alcohols [1]. The (−)-fenchone-derived ligand 2 provided slightly better enantioselectivity than the camphor-derived counterpart and was subsequently used as the chiral inductor for a broader aldehyde panel, achieving yields of 88–98% with enantiomeric excess up to 96% [1]. In a related study, chiral β- and γ-aminoalcohols derived from (−)-fenchone and (+)-camphor were compared as ligands for Et2Zn addition to benzaldehyde; the enantioselectivities obtained with (−)-fenchone-derived β- and γ-aminoalcohols were lower than those achieved using the corresponding δ-aminoalcohols [2]. In a separate catalytic system, fenchonesulfonyloxaziridine oxidizes sulfides to chiral sulfoxides with appreciable enantiomeric excess but very low reaction rate compared to camphor-derived oxaziridines with similar steric requirements [3].

Asymmetric synthesis Chiral catalysis Organozinc chemistry

Derivative Fragrance Profile Divergence: (+)-Fenchone Oxime Ethers vs. (−)-Fenchone Oxime Ethers

O-alkylation of (+)-fenchone oxime and (−)-fenchone oxime with various alkyl halides yielded 20 novel ether derivatives with systematically divergent odor characteristics [1]. Sensory evaluation revealed that ethers derived from (−)-fenchone oxime produced more agreeable scents ranging from turpentine-like and resinous to vegetable, floral, or woody [1]. In contrast, ethers derived from (+)-fenchone oxime ranged from turpentine and resinous to onion-like and only slightly floral [1]. The study further demonstrated that hydrolytic kinetic resolution of the O-glycidyl derivative using (−)-(R,R)-cobalt-salen catalyst gave the (−)-(R)-isomer with >90% diastereomeric excess (de), whereas the (+)-(S,S)-catalyst yielded the (−)-(S)-epoxide with only 67% de [1]. This demonstrates that not only the final fragrance profile but also the efficiency of enantioselective derivatization steps depends critically on the starting enantiomer identity.

Fragrance chemistry Terpenoid derivatization Sensory science

CYP-Mediated Metabolism: (+)-Fenchone Substrate Specificity vs. Class-Level Inference

A study using human liver microsomes demonstrated that (+)-fenchone is metabolized by two specific cytochrome P450 isoforms: CYP2A6 and CYP2B6 [1]. This isoform-specific metabolic profile provides a defined reference point for in vitro drug-drug interaction (DDI) screening and metabolic stability assessment. In silico ADMET prediction of racemic fenchone using SwissADME reported a bioavailability score of 0.55, solubility class 'Soluble' (ESOL), and positive blood-brain barrier (BBB) permeation [2]. The BBB permeation prediction (positive) combined with known CYP2A6/CYP2B6 metabolism for the (+)-enantiomer suggests central nervous system exposure potential, which may be relevant for neurological or behavioral research applications but also warrants caution in systemic formulations. Note: Direct head-to-head CYP metabolism comparison between (+)-fenchone and (−)-fenchone is not available in the literature; this evidence represents class-level inference regarding fenchone's general pharmacokinetic behavior.

Drug metabolism Cytochrome P450 Pharmacokinetics

Validated Application Scenarios for (+)-Fenchone Based on Quantified Differentiation Evidence


Olfactory Neuroscience: Cross-Species Enantioselectivity Research

Based on the direct evidence that squirrel monkeys discriminate between (+)- and (−)-fenchone while humans cannot [1], (+)-fenchone serves as a validated tool compound for comparative olfactory neuroscience studies investigating species-specific enantioselective receptor mechanisms. The compound's unique discrimination profile (successful in non-human primates, unsuccessful in humans) makes it a critical control stimulus for experiments probing the evolutionary divergence of olfactory receptor repertoires. Additionally, the female-specific attraction to (−)-fenchone observed in subterranean mole rats [2] expands utility to behavioral ecology and chemical ecology research, where (+)-fenchone provides the non-attractant enantiomeric control.

Antifungal Drug Discovery: Enantiopure Lead for Azole-Resistant Candida

The demonstrated MIC90 of 8 μg/mL for (−)-fenchone against oral C. albicans, including miconazole-resistant isolates [1], positions this enantiomer as a lead scaffold for antifungal drug development targeting resistant candidiasis. The approximately 5,200-fold potency advantage over racemic fenchone (MIC = 41.6 mg/mL) [2] provides a strong rationale for procuring enantiopure material rather than racemic mixtures. The low hemolytic activity at MIC×10 concentrations [1] further supports its suitability for topical or mucosal antifungal formulation development.

Fragrance Industry: Enantiomer-Specific Derivative Synthesis

The direct comparative evidence that (−)-fenchone-derived oxime ethers yield commercially desirable floral/woody/vegetable notes, whereas (+)-fenchone-derived ethers produce less marketable onion-like off-notes [1], provides a clear procurement rationale: fragrance manufacturers seeking to synthesize high-value terpenoid derivatives should prioritize (−)-fenchone as starting material. Conversely, (+)-fenchone remains the appropriate choice for applications where the camphoraceous/turpentine base note is desired without further derivatization. The diastereomeric excess data (>90% de achievable with (−)-(R,R)-catalyst) [1] also informs process chemistry decisions for enantioselective derivatization steps.

Asymmetric Synthesis: Chiral Building Block for Catalytic Ligand Preparation

Based on direct comparative data showing that (−)-fenchone-derived β-hydroxy oxazoline ligands achieve up to 96% enantiomeric excess in diethylzinc additions to aldehydes, with marginally superior performance versus (+)-camphor-derived analogs [1], (−)-fenchone is validated as a chiral pool starting material for synthesizing oxazoline-type asymmetric catalysts. Researchers should note that the performance advantage is reaction-specific: for sulfide-to-sulfoxide oxidation, camphor-derived oxaziridines demonstrate superior reaction kinetics [2]. Therefore, (−)-fenchone procurement should be guided by the specific catalytic transformation being pursued, with oxazoline-mediated aldehyde alkylation representing the strongest evidence-supported use case.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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